2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Description
2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
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Biological Activity
The compound 2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic derivative belonging to a class of compounds that have shown promising biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₅H₁₈N₂O₂S
- Molecular Weight : 298.38 g/mol
- IUPAC Name : this compound
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Tumor Growth : The compound has been shown to inhibit cell proliferation in various cancer cell lines. It appears to induce apoptosis by activating pro-apoptotic pathways while inhibiting anti-apoptotic factors.
- Anti-inflammatory Properties : Studies suggest that this compound can modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6.
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase in cancer cells, which is crucial for preventing tumor growth.
Efficacy in Cancer Cell Lines
A series of experiments were conducted to evaluate the cytotoxic effects of the compound against various cancer cell lines. The results are summarized in Table 1.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Induction of apoptosis and cell cycle arrest |
HeLa (Cervical) | 15.0 | Inhibition of tubulin polymerization |
A549 (Lung) | 14.8 | Modulation of EGFR signaling pathways |
PC-3 (Prostate) | 10.9 | Inhibition of TNF-α release |
IC50 values represent the concentration required to inhibit cell growth by 50%.
Anti-inflammatory Activity
The anti-inflammatory potential was assessed using an LPS-stimulated macrophage model. The compound significantly reduced TNF-α levels in a dose-dependent manner.
Concentration (μM) | TNF-α Inhibition (%) |
---|---|
1 | 25 |
5 | 55 |
10 | 80 |
Case Studies and Research Findings
- Study on MCF-7 Cells : A study published in Cancer Research demonstrated that treatment with the compound led to a significant decrease in cell viability and increased apoptosis markers such as cleaved caspase-3 and PARP .
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory cytokines compared to control groups .
- Molecular Docking Studies : Molecular docking simulations indicated that the compound binds effectively to key targets involved in cancer progression and inflammation, suggesting a strong interaction with proteins such as EGFR and p38 MAPK .
Properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-19-17(22)15-13-5-3-4-6-14(13)24-18(15)20-16(21)11-7-9-12(23-2)10-8-11/h7-10H,3-6H2,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPMPSCBYWWXPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.